![molecular formula C7H5NO3 B1611541 [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde CAS No. 76470-45-6](/img/structure/B1611541.png)
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
Overview
Description
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde is an important heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a highly functionalized pyridine derivative that has been synthesized and evaluated for its biological activities.
Mechanism Of Action
The exact mechanism of action of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde is not fully understood. However, it has been suggested that it may exert its biological activities by modulating various signaling pathways and enzymes involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde has shown promising results in various biochemical and physiological assays. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been studied for its potential applications in the treatment of bacterial infections.
Advantages And Limitations For Lab Experiments
One of the major advantages of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde is its ease of synthesis and availability. It can be easily synthesized in the laboratory using simple and inexpensive reagents. However, one of the major limitations of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde is its low solubility in aqueous solutions, which can limit its applications in certain assays.
Future Directions
There are several future directions for the research on [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde. Some of the potential future directions include:
1. Synthesis of novel derivatives of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde with improved solubility and biological activities.
2. Evaluation of the potential applications of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde in the field of material science.
3. Study of the mechanism of action of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde and identification of its molecular targets.
4. Development of new assays to evaluate the biological activities of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde.
5. Evaluation of the potential applications of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde in the treatment of bacterial infections.
Conclusion:
In conclusion, [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde is an important heterocyclic compound that has gained significant attention in the field of scientific research. It has shown promising results in various biological and material science assays and has potential applications in the treatment of cancer, inflammation, viral infections, and bacterial infections. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Scientific Research Applications
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. It has been evaluated for its biological activities such as anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial activities. It has also been studied for its potential applications in the field of material science, as it has shown promising results in the synthesis of metal-organic frameworks and other materials.
properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWCEWLUVVEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502667 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde | |
CAS RN |
76470-45-6 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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